N1-(8-quinolyl)-2-chloroacetamide
Overview
Description
N1-(8-quinolyl)-2-chloroacetamide is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antimicrobial Applications
Quinoline derivatives have shown promising results in combating infectious diseases. For instance, novel anilidoquinoline derivatives demonstrated significant antiviral and antiapoptotic effects against Japanese encephalitis, highlighting their potential as therapeutic agents for viral encephalitis (Ghosh et al., 2008). Similarly, compounds like 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol have been synthesized and characterized for their potential as antiviral agents against SARS-CoV-2, showing promising docking results with COVID-19 receptors (Douche et al., 2021).
Anticancer Applications
Quinoline derivatives have been investigated for their anticancer properties. The synthesis of novel indolyl quinoline analogs, which inhibit DNA topoisomerases of Leishmania donovani, suggests a dual inhibitory mechanism that could be exploited for cancer therapy (Ray et al., 1997). Quinoline is recognized as a privileged scaffold in cancer drug discovery due to its synthetic versatility and effectiveness in inhibiting key cancer drug targets (Solomon & Lee, 2011).
Sensor Development
Quinoline derivatives have been utilized in the development of selective sensors. For instance, fluorescein-based dyes derivatized with 8-aminoquinoline, such as QZ1 and QZ2, have been prepared for zinc(II) sensing, exhibiting significant fluorescence enhancements upon Zn(II) coordination and showing potential for biological applications (Nolan et al., 2005). Additionally, a fluorescent sensor based on a quinoline platform has been developed for distinguishing cadmium from zinc ions, demonstrating the utility of quinoline derivatives in environmental and biological sensing (Zhou et al., 2012).
Antimicrobial Resistance Research
Quinoline derivatives such as 2-(quinolin-4-yloxy)acetamides have shown potent antimycobacterial activity against Mycobacterium tuberculosis, including strains resistant to conventional antibiotics. These compounds' mechanism of action has been identified as targeting the cytochrome bc1 complex, indicating their potential as novel agents for treating multidrug-resistant tuberculosis (Subtil et al., 2017).
Mechanism of Action
Target of Action
N1-(8-quinolyl)-2-chloroacetamide primarily targets DNA, particularly calf thymus DNA (CT-DNA) . The compound exhibits good DNA-binding activity via intercalation .
Mode of Action
The compound interacts with its target, DNA, through intercalation . This interaction involves the insertion of the planar molecule between DNA base pairs, disrupting the normal structure of the DNA helix and interfering with processes such as replication and transcription .
Biochemical Pathways
It is known that the compound’s interaction with dna can lead to dna damage, which can trigger a variety of cellular responses, including dna repair mechanisms and apoptosis .
Pharmacokinetics
Its ability to intercalate into dna suggests that it may be able to penetrate cell membranes .
Result of Action
The result of this compound’s action is the induction of DNA damage, which can lead to cell death . In fact, the compound has been shown to exhibit anticancer activity against the A549 human lung adenocarcinoma cell line .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the cellular environment, such as Ca2+ and Mg2+, can affect the compound’s ability to selectively bind to Zn2+
Properties
IUPAC Name |
2-chloro-N-quinolin-8-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-10(15)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSCGIHFKLZTME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCl)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352823 | |
Record name | N1-(8-quinolyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32889-11-5 | |
Record name | N1-(8-quinolyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.